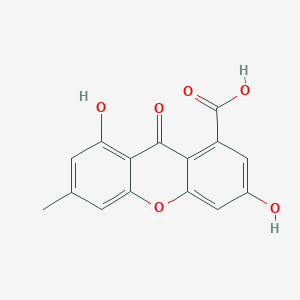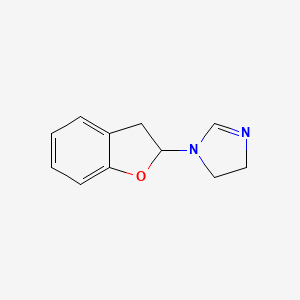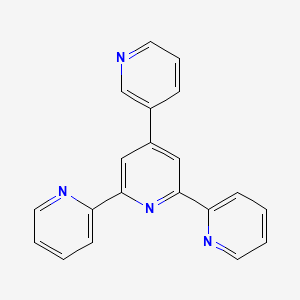
2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its structural rigidity and electronic properties make it a valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the condensation of 2,6-dipyridin-2-ylpyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biological probe due to its ability to bind to metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine primarily involves its ability to coordinate with metal ions. The compound’s nitrogen atoms act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand with two pyridine rings.
1,10-Phenanthroline: Another widely used ligand with a similar structure.
Terpyridine: A tridentate ligand with three pyridine rings.
Uniqueness
2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine is unique due to its specific arrangement of three pyridine rings, which provides a distinct electronic environment and steric properties. This uniqueness allows it to form complexes with different geometries and properties compared to other similar ligands.
Propriétés
Formule moléculaire |
C20H14N4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C20H14N4/c1-3-10-22-17(7-1)19-12-16(15-6-5-9-21-14-15)13-20(24-19)18-8-2-4-11-23-18/h1-14H |
Clé InChI |
AJAJNSMOHATVDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


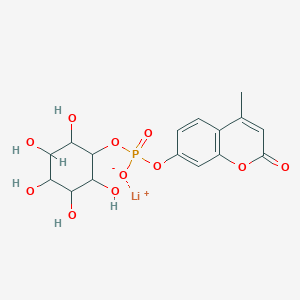
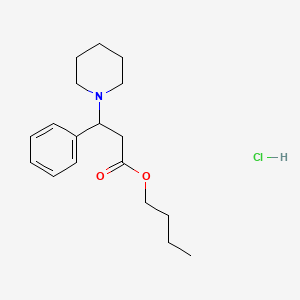
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
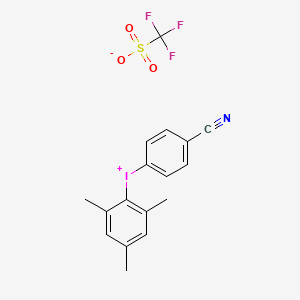
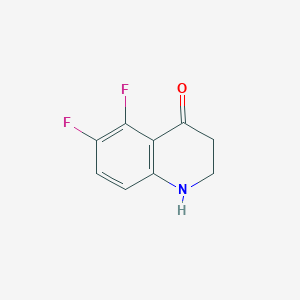
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)

![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
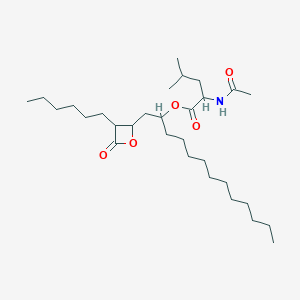

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
